molecular formula C16H15N3OS B12838616 3-(1-phenoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione

3-(1-phenoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione

Cat. No.: B12838616
M. Wt: 297.4 g/mol
InChI Key: ISGSNPNONUXIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-phenoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-phenoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione typically involves the reaction of 1-phenoxyethylamine with phenyl isothiocyanate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The mixture is heated under reflux for several hours, leading to the formation of the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-phenoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities.

    Medicine: Potential therapeutic agent for treating infections and certain types of cancer.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-(1-phenoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells. The triazole ring plays a crucial role in binding to the active sites of enzymes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-1H-1,2,4-triazole-3-thione
  • 3-(1-phenoxyethyl)-1H-1,2,4-triazole-5-thione
  • 4-phenyl-1H-1,2,4-triazole-5-thione

Uniqueness

3-(1-phenoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione stands out due to its unique combination of phenyl and phenoxyethyl groups attached to the triazole ring. This structural arrangement enhances its biological activity and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

3-(1-phenoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15N3OS/c1-12(20-14-10-6-3-7-11-14)15-17-18-16(21)19(15)13-8-4-2-5-9-13/h2-12H,1H3,(H,18,21)

InChI Key

ISGSNPNONUXIMV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NNC(=S)N1C2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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